Hyoscyamine sulphate

Description

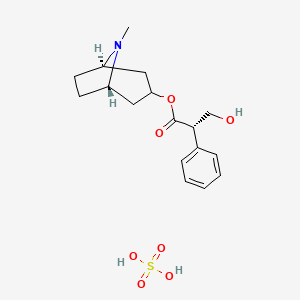

The 3(S)-endo isomer of atropine.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H25NO7S |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid |

InChI |

InChI=1S/C17H23NO3.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t13-,14+,15?,16-;/m1./s1 |

InChI Key |

VJFQPODMEGSXHC-BXSBZORQSA-N |

SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.OS(=O)(=O)O |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Hyoscyamine Sulphate: A Technical Guide to its Mechanism of Action on Muscarinic Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hyoscyamine (B1674123) sulphate, the sulphate salt of the levorotatory isomer of atropine (B194438), is a potent anticholinergic agent that exerts its effects through competitive antagonism of muscarinic acetylcholine (B1216132) receptors.[1][2] This document provides an in-depth technical overview of its mechanism of action, receptor subtype affinity, impact on intracellular signaling pathways, and the experimental protocols used for its characterization. Hyoscyamine functions as a non-selective antagonist, binding to all five muscarinic receptor subtypes (M1-M5) with high affinity.[1][2][3][4] This non-selectivity underlies its wide range of physiological effects, which include the inhibition of parasympathetic activities in smooth muscle, secretory glands, and the central nervous system.[1][2][5] This guide synthesizes quantitative binding data, details common experimental methodologies, and provides visual representations of the relevant signaling cascades to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action

Hyoscyamine is a tropane (B1204802) alkaloid that acts as a competitive and non-selective antagonist at muscarinic acetylcholine (ACh) receptors.[1][2][6] Its mechanism involves reversibly binding to these receptors, thereby preventing the endogenous neurotransmitter, acetylcholine, from binding and initiating a cellular response.[1][7] This action effectively blocks the transmission of parasympathetic nerve impulses.[6][8] The potency of hyoscyamine is approximately twice that of atropine, as atropine is a racemic mixture of dextrorotatory and levorotatory hyoscyamine, with the dextrorotatory isomer being nearly inactive.[2]

The antagonism occurs across a wide array of tissues, including smooth muscles, the heart, and exocrine glands.[2][4] By blocking muscarinic receptors, hyoscyamine leads to reduced salivary, bronchial, and gastric secretions, decreased gastrointestinal motility, inhibition of bladder contraction, and changes in heart rate.[1][3][7]

Quantitative Data: Receptor Binding Affinity

Hyoscyamine exhibits high affinity for all five human muscarinic receptor subtypes (M1-M5), underpinning its non-selective antagonist profile. The affinity is commonly quantified by the equilibrium dissociation constant (Ki) or its negative logarithm (pKi). The data below, derived from competition binding assays against radiolabeled ligands in Chinese hamster ovary (CHO-K1) cells expressing human muscarinic receptors, summarizes the affinity of S-(-)-hyoscyamine, the active enantiomer.[9]

| Receptor Subtype | Mean pKi Value (± SEM)[9] | Calculated Ki Value (nM) |

| m1 | 9.48 ± 0.18 | 0.33 |

| m2 | 9.45 ± 0.31 | 0.35 |

| m3 | 9.30 ± 0.19 | 0.50 |

| m4 | 9.55 ± 0.13 | 0.28 |

| m5 | 9.24 ± 0.30 | 0.58 |

Additionally, functional antagonism can be measured using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Receptor Subtype (Tissue) | Mean pA2 Value (± SEM)[9] |

| M1 (Rabbit Vas Deferens) | 9.33 ± 0.03 |

| M2 (Rat Atrium) | 8.95 ± 0.01 |

| M3 (Rat Ileum) | 9.04 ± 0.03 |

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that modulate distinct intracellular signaling cascades.[10][11] They are broadly divided into two functional categories based on their G-protein coupling.[10] Hyoscyamine blocks these pathways at the receptor level, preventing their activation by acetylcholine.

4.1 M1, M3, and M5 Receptor Pathway (Gq/11-coupled)

The M1, M3, and M5 subtypes preferentially couple to G-proteins of the Gq/11 family.[10][12][13] Activation of this pathway stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[12][13]

4.2 M2 and M4 Receptor Pathway (Gi/o-coupled)

The M2 and M4 subtypes couple to inhibitory G-proteins (Gi/o).[10][12][13] Upon receptor activation, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[12][13][14] The βγ subunits released from the G-protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[10][13]

Experimental Protocols

The characterization of hyoscyamine's interaction with muscarinic receptors relies on a suite of established in vitro assays.

5.1 Radioligand Binding Assay

These assays directly measure the binding of a ligand to a receptor and are fundamental for determining affinity (Ki) and receptor density (Bmax).[15] Competition binding assays are used to determine the Ki of an unlabeled compound like hyoscyamine.[16]

-

Objective: To determine the binding affinity (Ki) of hyoscyamine sulphate for each muscarinic receptor subtype.

-

Principle: Measures the ability of unlabeled hyoscyamine to compete with a fixed concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]-NMS) for binding to the receptor.[13][17]

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells) or from tissues rich in muscarinic receptors (e.g., rat brain cortex).[13][15]

-

Assay Setup: In a multi-well plate, incubate the prepared membranes with a constant concentration of radioligand ([3H]-NMS) and serial dilutions of unlabeled hyoscyamine.[13]

-

Controls: Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of an unlabeled antagonist like atropine to saturate all specific binding sites).[13]

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.[13][15]

-

Quantification: Wash the filters with ice-cold buffer, dry them, and measure the retained radioactivity using a liquid scintillation counter.[13][18]

-

Data Analysis: Subtract non-specific binding from all other measurements to get specific binding. Plot the percent specific binding against the logarithm of the hyoscyamine concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of hyoscyamine that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

-

5.2 Functional Assays: Calcium Imaging

This assay is used to assess the functional antagonism of Gq/11-coupled receptors (M1, M3, M5) by measuring changes in intracellular calcium.[19]

-

Objective: To quantify hyoscyamine's ability to block agonist-induced calcium mobilization.

-

Principle: Gq/11 activation leads to an increase in intracellular Ca2+.[19] This change can be visualized in real-time using calcium-sensitive fluorescent dyes.[19][20] Antagonists will inhibit this fluorescent signal.

-

Methodology:

-

Cell Culture: Plate cells expressing the target receptor (M1, M3, or M5) in a multi-well plate suitable for fluorescence reading.[15][21]

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) in a buffer, often containing probenecid (B1678239) to prevent dye leakage.[15][19] Incubate to allow the dye to enter the cells.

-

Compound Addition: Pre-incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation: Add a known muscarinic agonist (e.g., carbachol, acetylcholine) at a concentration that elicits a submaximal response (e.g., EC80).

-

Signal Detection: Measure the fluorescence intensity over time using a kinetic fluorescence plate reader (e.g., FLIPR).[19][22] The increase in fluorescence is proportional to the increase in intracellular calcium.[15]

-

Data Analysis: Generate concentration-response curves for the antagonist (hyoscyamine) by plotting the inhibition of the agonist response against the antagonist concentration to determine its IC50 value.[15]

-

5.3 Functional Assays: cAMP Measurement

This assay is used to determine the functional antagonism of Gi/o-coupled receptors (M2, M4) by measuring changes in cAMP levels.[15]

-

Objective: To quantify hyoscyamine's ability to reverse agonist-induced inhibition of cAMP production.

-

Principle: Gi/o activation inhibits adenylyl cyclase, reducing cAMP levels.[15][23] This effect can be measured after artificially elevating basal cAMP with an adenylyl cyclase activator like forskolin (B1673556).[15]

-

Methodology:

-

Cell Culture: Culture cells expressing the M2 or M4 receptor subtype in a suitable assay plate.[15]

-

Forskolin Stimulation: Pre-treat the cells with forskolin to elevate intracellular cAMP levels.[15]

-

Compound Addition: Add a known muscarinic agonist to inhibit cAMP production. Concurrently or as a pre-incubation step, add serial dilutions of hyoscyamine.

-

Lysis and Detection: Lyse the cells to release the intracellular cAMP.

-

Quantification: Measure the cAMP concentration using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[15][24] In these formats, the signal is inversely proportional to the amount of cAMP present.[25]

-

Data Analysis: Quantify the ability of hyoscyamine to reverse the agonist-induced decrease in the cAMP signal.[15] Plot the results to generate a concentration-response curve and calculate the IC50 for hyoscyamine.

-

Conclusion

This compound is a well-characterized, non-selective competitive antagonist of all five muscarinic acetylcholine receptor subtypes. Its mechanism of action—the direct, reversible blockade of acetylcholine binding—is fundamental to its diverse pharmacological effects. The high affinity of hyoscyamine across the M1-M5 receptor family has been quantitatively established through radioligand binding studies. Its functional antagonism of both the Gq/11 and Gi/o signaling pathways is confirmed through cellular assays that measure key second messengers like intracellular calcium and cAMP. The protocols and data presented in this guide provide a comprehensive technical framework for understanding and investigating the molecular pharmacology of this compound.

References

- 1. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Hyoscyamine sulfate | AChR | TargetMol [targetmol.com]

- 4. 1-Hyoscyamine | C17H23NO3 | CID 64692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Articles [globalrx.com]

- 8. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Frontiers | Muscarinic M4 Receptors on Cholinergic and Dopamine D1 Receptor-Expressing Neurons Have Opposing Functionality for Positive Reinforcement and Influence Impulsivity [frontiersin.org]

- 15. benchchem.com [benchchem.com]

- 16. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 19. benchchem.com [benchchem.com]

- 20. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

- 22. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 23. innoprot.com [innoprot.com]

- 24. resources.revvity.com [resources.revvity.com]

- 25. resources.revvity.com [resources.revvity.com]

Enantiomeric Composition of Hyoscyamine Sulphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyoscyamine (B1674123), a tropane (B1204802) alkaloid naturally occurring in plants of the Solanaceae family, is a cornerstone of anticholinergic therapy.[1] As a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, it finds application in treating a variety of conditions, including gastrointestinal disorders, bladder spasms, and as a preoperative agent to reduce secretions.[2][3] Hyoscyamine is the pure levorotatory (-)-enantiomer of atropine (B194438). Atropine itself is a racemic mixture of (-)-hyoscyamine and (+)-hyoscyamine.[1][4] The pharmacological activity of hyoscyamine resides almost exclusively in the (-)-enantiomer, with the (+)-enantiomer being considerably less active. Consequently, the enantiomeric purity of hyoscyamine sulphate, the salt form commonly used in pharmaceutical preparations, is a critical quality attribute directly impacting its therapeutic efficacy and safety. This guide provides an in-depth analysis of the enantiomeric composition of this compound, detailing the analytical methodologies for its determination and the pharmacopoeial standards governing its purity.

Pharmacological Significance of Enantiomeric Composition

The stereochemistry of hyoscyamine is pivotal to its pharmacological action. The (-)-enantiomer possesses a significantly higher affinity for muscarinic acetylcholine receptors compared to its (+)-counterpart. This stereoselectivity means that the anticholinergic effects of atropine are primarily due to the presence of (-)-hyoscyamine.[5] The presence of the less active (+)-enantiomer in this compound preparations would effectively reduce the potency of the drug.

During manufacturing and storage, (-)-hyoscyamine can undergo racemization to form atropine, a process that can be influenced by factors such as pH, temperature, and the presence of certain catalysts.[6] This conversion to a racemic mixture diminishes the therapeutic effectiveness of the product. Therefore, robust analytical methods are essential to quantify the enantiomeric composition and ensure that the final product meets the required specifications for purity and potency.

Quantitative Data on Enantiomeric Composition

The enantiomeric purity of this compound is primarily controlled by pharmacopoeial monographs, such as the United States Pharmacopeia (USP). While the USP monograph for hyoscyamine does not specify a direct percentage limit for the dextrorotatory enantiomer, it controls the enantiomeric composition through a specific rotation test.[7] A specific rotation within the defined range ensures a high enantiomeric excess of the desired (-)-enantiomer.

The following table summarizes the key quality control parameters for hyoscyamine and this compound as per the USP, which indirectly and directly relate to its enantiomeric and chemical purity.

| Parameter | Specification (Hyoscyamine) | Specification (this compound) | Significance |

| Assay | 98.0% - 101.0% of C17H23NO3 | 98.5% - 100.5% of (C17H23NO3)2·H2SO4 | Ensures the correct amount of the active pharmaceutical ingredient. |

| Specific Rotation | -20° to -23° | Not less than -24° | A critical parameter that confirms the prevalence of the levorotatory (-)-enantiomer, thus ensuring high enantiomeric purity. |

| Other Alkaloids | No precipitate formed with platinic chloride TS | Not specified in the same manner, but controlled by other tests. | Limits the presence of other structurally related alkaloids that may be present as impurities. |

Experimental Protocols for Enantiomeric Analysis

The determination of the enantiomeric composition of this compound is predominantly achieved through chiral High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and quantification of the (-) and (+)-enantiomers.

Chiral HPLC Method for the Determination of Hyoscyamine Enantiomers

This protocol is a composite based on established methods for the chiral separation of hyoscyamine.[8]

Objective: To separate and quantify the (-)-hyoscyamine and (+)-hyoscyamine enantiomers in a sample of this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

-

Chiral stationary phase column (e.g., Chiralpak® AY-3 or α1-acid glycoprotein (B1211001) (AGP) column).

Reagents and Materials:

-

This compound reference standard

-

Atropine sulphate reference standard (as a source of both enantiomers)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ethanol (HPLC grade)

-

Diethylamine (or other suitable amine modifier)

-

Ammonium acetate (B1210297) (or other suitable buffer salt)

-

Water (HPLC grade)

Chromatographic Conditions (Example using a polysaccharide-based chiral column):

| Parameter | Condition |

| Column | Chiralpak® AY-3, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Isocratic: Ethanol/Diethylamine (99.95:0.05, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

-

Racemic Standard Solution: Prepare a solution of atropine sulphate in the mobile phase to verify the separation of the two enantiomers.

-

Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration similar to the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard solution to confirm the resolution of the two enantiomer peaks. The peak for (-)-hyoscyamine will be the major peak, and the peak for (+)-hyoscyamine will be the minor peak.

-

Inject the standard solution and the sample solution in duplicate.

-

Record the chromatograms and integrate the peak areas for both enantiomers.

Calculation of Enantiomeric Purity: The enantiomeric purity (as a percentage of the desired (-)-enantiomer) can be calculated using the following formula:

Visualization of Key Processes

Signaling Pathway of Hyoscyamine

Hyoscyamine exerts its effects by blocking the action of acetylcholine at muscarinic receptors. This diagram illustrates the general mechanism of action.

Caption: Mechanism of action of hyoscyamine as a muscarinic antagonist.

Experimental Workflow for Enantiomeric Purity Analysis

The following diagram outlines the key steps involved in the determination of the enantiomeric composition of this compound using chiral HPLC.

Caption: Workflow for the analysis of enantiomeric composition by chiral HPLC.

Conclusion

The enantiomeric composition of this compound is a critical determinant of its therapeutic activity. The pharmaceutical industry relies on robust analytical methods, primarily chiral HPLC, to ensure the enantiomeric purity of the final drug product. Adherence to pharmacopoeial standards, which control enantiomeric composition through measures like specific rotation, is essential for guaranteeing the quality, safety, and efficacy of this compound formulations. This guide has provided a comprehensive overview of the key considerations and methodologies for the analysis of the enantiomeric composition of this important anticholinergic agent.

References

- 1. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hyoscyamine Sulfate Tablets, USP, 0.125 mg Rx Only [dailymed.nlm.nih.gov]

- 3. ftp.uspbpep.com [ftp.uspbpep.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ftp.uspbpep.com [ftp.uspbpep.com]

- 7. burjcdigital.urjc.es [burjcdigital.urjc.es]

- 8. Strategy Approach for Direct Enantioseparation of Hyoscyamine Sulfate and Zopiclone on a Chiral αl-Acid Glycoprotein Column and Determination of Their Eutomers: Thermodynamic Study of Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate Biosynthesis of Hyoscyamine in Solanaceae Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of hyoscyamine (B1674123), a medicinally important tropane (B1204802) alkaloid predominantly found in the Solanaceae family of plants. This document details the core biosynthetic pathway, the key enzymes involved, their quantitative characteristics, and the experimental protocols utilized to investigate this complex metabolic process. Furthermore, it visualizes the intricate signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Biosynthetic Pathway of Hyoscyamine

The biosynthesis of hyoscyamine originates from the amino acid L-ornithine and involves a series of enzymatic reactions primarily occurring in the roots of Solanaceae plants.[1] The pathway can be broadly divided into three key stages: the formation of the tropane ring, the synthesis of the tropic acid moiety, and the esterification of these two precursors.

The initial committed step is the N-methylation of putrescine, derived from L-ornithine via ornithine decarboxylase (ODC), to form N-methylputrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT).[2] N-methylputrescine is then oxidatively deaminated by a diamine oxidase to produce 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. This cation condenses with acetoacetate (B1235776) to yield hygrine, which is then rearranged to form tropinone (B130398), the first intermediate with the characteristic tropane ring.

Tropinone stands at a crucial branch point. Tropinone reductase I (TRI) stereospecifically reduces tropinone to tropine, the precursor for hyoscyamine and scopolamine (B1681570).[3][4] In parallel, tropinone reductase II (TRII) reduces tropinone to pseudotropine, which leads to the synthesis of calystegines.[3][4]

The tropic acid moiety of hyoscyamine is derived from L-phenylalanine. Phenylalanine is first transaminated to phenylpyruvate, which is then reduced to phenyllactic acid.[5] Tropine and phenyllactic acid are then esterified to form littorine (B1216117).[6] A cytochrome P450 enzyme, CYP80F1, catalyzes the intramolecular rearrangement of littorine to form hyoscyamine aldehyde. Finally, hyoscyamine aldehyde is reduced to hyoscyamine, a reaction catalyzed by hyoscyamine dehydrogenase (HDH).[7] Hyoscyamine can be further converted to its epoxide, scopolamine, by hyoscyamine 6β-hydroxylase (H6H).[2]

digraph "Hyoscyamine Biosynthesis Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [penwidth=1.5, color="#5F6368", arrowhead=normal];

"L-Ornithine" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Putrescine" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"N-Methylputrescine" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"4-Methylaminobutanal" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"N-Methyl-Δ¹-pyrrolinium cation" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Hygrine" [fillcolor="#FBBC05", fontcolor="#202124"];

"Tropinone" [fillcolor="#FBBC05", fontcolor="#202124"];

"Tropine" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pseudotropine" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"L-Phenylalanine" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Phenylpyruvate" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Phenyllactic acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Littorine" [fillcolor="#FBBC05", fontcolor="#202124"];

"Hyoscyamine aldehyde" [fillcolor="#FBBC05", fontcolor="#202124"];

"Hyoscyamine" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Scopolamine" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Calystegines" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"ODC" [shape=plaintext, fontcolor="#202124"];

"PMT" [shape=plaintext, fontcolor="#202124"];

"Diamine Oxidase" [shape=plaintext, fontcolor="#202124"];

"Spontaneous" [shape=plaintext, fontcolor="#202124"];

"TRI" [shape=plaintext, fontcolor="#202124"];

"TRII" [shape=plaintext, fontcolor="#202124"];

"ArAT4" [shape=plaintext, fontcolor="#202124"];

"PPAR" [shape=plaintext, fontcolor="#202124"];

"Esterification" [shape=plaintext, fontcolor="#202124"];

"CYP80F1" [shape=plaintext, fontcolor="#202124"];

"HDH" [shape=plaintext, fontcolor="#202124"];

"H6H" [shape=plaintext, fontcolor="#202124"];

"L-Ornithine" -> "Putrescine" [label="ODC"];

"Putrescine" -> "N-Methylputrescine" [label="PMT"];

"N-Methylputrescine" -> "4-Methylaminobutanal" [label="Diamine Oxidase"];

"4-Methylaminobutanal" -> "N-Methyl-Δ¹-pyrrolinium cation" [label="Spontaneous"];

"N-Methyl-Δ¹-pyrrolinium cation" -> "Hygrine";

"Hygrine" -> "Tropinone";

"Tropinone" -> "Tropine" [label="TRI"];

"Tropinone" -> "Pseudotropine" [label="TRII"];

"Pseudotropine" -> "Calystegines";

"L-Phenylalanine" -> "Phenylpyruvate" [label="ArAT4"];

"Phenylpyruvate" -> "Phenyllactic acid" [label="PPAR"];

"Tropine" -> "Littorine" [label="Esterification"];

"Phenyllactic acid" -> "Littorine";

"Littorine" -> "Hyoscyamine aldehyde" [label="CYP80F1"];

"Hyoscyamine aldehyde" -> "Hyoscyamine" [label="HDH"];

"Hyoscyamine" -> "Scopolamine" [label="H6H"];

}

General workflow for the extraction of tropane alkaloids.

Quantification of Hyoscyamine and Scopolamine by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of hyoscyamine and scopolamine.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

-

Reversed-phase C18 column

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid or ammonium (B1175870) formate (B1220265) buffer

-

Ultrapure water

-

Hyoscyamine and scopolamine analytical standards

-

Internal standard (e.g., atropine-d3)

Procedure:

-

Sample Preparation:

a. Accurately weigh the extracted alkaloid sample and dissolve it in a known volume of methanol or the initial mobile phase.

b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

c. Spike the sample with a known concentration of the internal standard.

-

Chromatographic Conditions (Example): [8][9]

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-5 µL.

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Hyoscyamine: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

-

Scopolamine: Monitor the transition from the precursor ion (m/z 304) to a specific product ion (m/z 138).[9]

-

Internal Standard: Monitor the appropriate precursor to product ion transition.

-

Quantification:

a. Prepare a calibration curve using a series of known concentrations of hyoscyamine and scopolamine standards containing the internal standard.

b. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

c. Determine the concentration of hyoscyamine and scopolamine in the samples by interpolating their peak area ratios on the calibration curve.

Enzyme Assay for Putrescine N-methyltransferase (PMT)

This protocol describes a method to measure the activity of PMT.

Materials:

-

Purified PMT enzyme or crude protein extract

-

HEPES buffer (pH 8.0)

-

Dithiothreitol (DTT)

-

Ascorbic acid

-

Putrescine

-

S-adenosyl-L-methionine (SAM)

-

Dansyl chloride

-

HPLC system with a fluorescence detector

Procedure:

-

Enzyme Reaction:

a. Prepare a reaction mixture containing HEPES buffer, DTT, ascorbic acid, putrescine, and the enzyme solution.[10]

b. Initiate the reaction by adding SAM.

c. Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[10]

d. Stop the reaction by adding a strong base (e.g., NaOH).

-

Dansylation:

a. Add dansyl chloride to the reaction mixture to derivatize the product, N-methylputrescine.

-

HPLC Analysis:

a. Separate the dansylated products by reversed-phase HPLC.

b. Detect the dansylated N-methylputrescine using a fluorescence detector (e.g., excitation at 365 nm, emission at 510 nm).[10]

-

Quantification:

a. Quantify the amount of N-methylputrescine produced by comparing its peak area to a standard curve of dansylated N-methylputrescine.

b. Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Regulation of Hyoscyamine Biosynthesis

The biosynthesis of hyoscyamine is tightly regulated by various internal and external factors. Phytohormones, particularly jasmonates, play a crucial role in upregulating the expression of key biosynthetic genes.

Jasmonate Signaling Pathway

Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are signaling molecules that are induced in response to biotic and abiotic stresses.[11] The jasmonate signaling pathway is a key regulator of tropane alkaloid biosynthesis.[12] Elicitation with jasmonates leads to the upregulation of transcription factors, which in turn activate the promoters of biosynthetic genes such as PMT, TRI, and H6H, leading to increased production of hyoscyamine and scopolamine.[12][13]

```dot

digraph "Jasmonate Signaling Pathway" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [penwidth=1.5, color="#5F6368", arrowhead=normal];

"Stress (Biotic/Abiotic)" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Jasmonic Acid (JA) Biosynthesis" [fillcolor="#FBBC05", fontcolor="#202124"];

"JA-Ile (Active form)" [fillcolor="#FBBC05", fontcolor="#202124"];

"COI1" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"JAZ Proteins" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Transcription Factors (e.g., MYC2)" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"TA Biosynthesis Genes (PMT, TRI, H6H)" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Tropane Alkaloid Accumulation" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Stress (Biotic/Abiotic)" -> "Jasmonic Acid (JA) Biosynthesis";

"Jasmonic Acid (JA) Biosynthesis)" -> "JA-Ile (Active form)";

"JA-Ile (Active form)" -> "COI1";

"COI1" -> "JAZ Proteins" [label="Degradation", style=dashed, arrowhead=tee];

"JAZ Proteins" -> "Transcription Factors (e.g., MYC2)" [label="Repression", style=dashed, arrowhead=tee];

"Transcription Factors (e.g., MYC2)" -> "TA Biosynthesis Genes (PMT, TRI, H6H)" [label="Activation"];

"TA Biosynthesis Genes (PMT, TRI, H6H)" -> "Tropane Alkaloid Accumulation";

}

References

- 1. [PDF] [Determination of hyoscyamine and scopolamine in serum and urine of humans by liquid chromatography with tandem mass spectrometry]. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. Isolation, expression and biochemical characterization of recombinant hyoscyamine-6β-hydroxylase from Brugmansia sanguinea – tuning the scopolamine production - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. [Determination of hyoscyamine and scopolamine in serum and urine of humans by liquid chromatography with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. brieflands.com [brieflands.com]

- 9. public.pensoft.net [public.pensoft.net]

- 10. Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of Tropane Alkaloids' Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Deep Dive into the Stereoisomers of Hyoscyamine: A Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hyoscyamine (B1674123), a tropane (B1204802) alkaloid found in plants of the Solanaceae family, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. It exists as two stereoisomers: l-hyoscyamine (B7768854) (levo-hyoscyamine) and d-hyoscyamine (dextro-hyoscyamine). Atropine (B194438) is the racemic mixture of these two isomers. It is widely recognized that the pharmacological activity of atropine is almost exclusively due to the l-isomer. This guide provides a detailed technical comparison of the pharmacological profiles of l-hyoscyamine and d-hyoscyamine, focusing on their receptor binding affinities, pharmacokinetics, and the experimental methodologies used for their characterization.

Core Pharmacological Differences: A Tale of Two Isomers

The profound difference in the pharmacological activity between l-hyoscyamine and d-hyoscyamine lies in their stereochemistry, which dictates their ability to bind to and antagonize muscarinic acetylcholine receptors (mAChRs).

Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical determinant of its potency. Radioligand binding assays are routinely used to determine the binding affinity of unlabelled drugs by measuring their ability to displace a radiolabeled ligand from the receptor. The affinity is typically expressed as the inhibition constant (Ki) or as pKi (-log Ki). Another measure of antagonist potency is the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Studies have consistently demonstrated that l-hyoscyamine possesses a significantly higher affinity for all five subtypes of muscarinic receptors (M1-M5) compared to its dextrorotatory counterpart, d-hyoscyamine.[1] This stereoselectivity is the fundamental reason for the pharmacological dominance of the l-isomer.

| Receptor Subtype | l-Hyoscyamine (S-(-)-hyoscyamine) | d-Hyoscyamine (R-(+)-hyoscyamine) | Reference |

| pKi Values (Human mAChRs in CHO-K1 cells) | [1] | ||

| M1 | 9.48 ± 0.18 | 8.21 ± 0.07 | [1] |

| M2 | 9.45 ± 0.31 | 7.89 ± 0.06 | [1] |

| M3 | 9.30 ± 0.19 | 8.06 ± 0.18 | [1] |

| M4 | 9.55 ± 0.13 | 8.35 ± 0.11 | [1] |

| M5 | 9.24 ± 0.30 | 8.17 ± 0.08 | [1] |

| pA2 Values | [1] | ||

| M1 (Rabbit vas deferens) | 9.33 ± 0.03 | 7.05 ± 0.05 | [1] |

| M2 (Rat atrium) | 8.95 ± 0.01 | 7.25 ± 0.04 | [1] |

| M3 (Rat ileum) | 9.04 ± 0.03 | 6.88 ± 0.05 | [1] |

Table 1: Comparative Receptor Binding Affinities of l- and d-Hyoscyamine.

The data clearly illustrates that l-hyoscyamine is 18 to 363 times more potent than d-hyoscyamine in binding to the various muscarinic receptor subtypes.

Pharmacodynamics

As a potent, non-selective muscarinic antagonist, l-hyoscyamine effectively blocks the actions of acetylcholine at parasympathetic neuroeffector junctions.[2] This leads to a range of physiological effects, including:

-

Gastrointestinal Tract: Reduced motility and secretions, making it useful in treating conditions like irritable bowel syndrome and peptic ulcers.[2]

-

Cardiovascular System: Increased heart rate by blocking vagal tone at the sinoatrial node.

-

Secretory Glands: Decreased salivation, bronchial secretions, and sweating.

-

Central Nervous System: Can cause sedation, and at higher doses, excitement, and delirium.

In contrast, d-hyoscyamine is considered to be nearly pharmacologically inactive at therapeutic doses due to its low affinity for muscarinic receptors.

Pharmacokinetics

Detailed pharmacokinetic data for d-hyoscyamine is scarce due to its pharmacological inactivity. The available information primarily focuses on l-hyoscyamine or atropine.

| Parameter | l-Hyoscyamine | d-Hyoscyamine | Reference |

| Bioavailability | Well absorbed orally | Data not available | [2] |

| Protein Binding | 50% | Data not available | [2] |

| Metabolism | Hepatic | Data not available | [2] |

| Elimination Half-life | 3-5 hours | Data not available | [2] |

| Excretion | Primarily renal | Data not available | [2] |

Table 2: Pharmacokinetic Parameters of Hyoscyamine Isomers.

The lack of comprehensive pharmacokinetic studies on d-hyoscyamine underscores its limited clinical and research interest.

Experimental Protocols

The characterization of the pharmacological profiles of l- and d-hyoscyamine relies on a variety of well-established experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of the hyoscyamine isomers to muscarinic receptors.

Objective: To determine the Ki values of l- and d-hyoscyamine at the five human muscarinic receptor subtypes.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

-

Unlabeled ligands: l-hyoscyamine and d-hyoscyamine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: CHO-K1 cells expressing the receptor of interest are harvested and homogenized. The cell membranes are isolated by differential centrifugation.

-

Competition Binding: A fixed concentration of the radioligand ([3H]NMS) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (l- or d-hyoscyamine).

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (Schild Analysis)

Functional assays are used to determine the pA2 value of an antagonist by measuring its ability to inhibit the response to an agonist in a physiological system.

Objective: To determine the pA2 values of l- and d-hyoscyamine at M1, M2, and M3 muscarinic receptors.

Tissues:

-

M1: Rabbit vas deferens

-

M2: Rat atrium

-

M3: Rat ileum

Procedure:

-

Tissue Preparation: The respective tissues are isolated and mounted in an organ bath containing a physiological salt solution and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve to a suitable muscarinic agonist (e.g., carbachol) is obtained.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (l- or d-hyoscyamine) for a predetermined period.

-

Second Agonist Curve: A second concentration-response curve to the agonist is obtained in the presence of the antagonist.

-

Dose Ratio Calculation: The dose ratio is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 in its absence.

-

Schild Plot: The logarithm of (dose ratio - 1) is plotted against the negative logarithm of the molar concentration of the antagonist. The x-intercept of this plot gives the pA2 value.

Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate their effects through different intracellular signaling pathways depending on the receptor subtype.

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Given the significantly lower affinity of d-hyoscyamine for all muscarinic receptor subtypes, its ability to antagonize these signaling pathways is negligible at concentrations where l-hyoscyamine exerts its full effect.

Conclusion

The pharmacological profile of hyoscyamine is overwhelmingly dictated by its levorotatory isomer, l-hyoscyamine. This is a direct consequence of the stereoselective nature of the muscarinic acetylcholine receptors, which exhibit a significantly higher affinity for the l-isomer. As a result, l-hyoscyamine is a potent and clinically relevant antimuscarinic agent, while d-hyoscyamine is essentially inactive. This in-depth guide provides the quantitative data, experimental context, and visual representations necessary for researchers and drug development professionals to understand the profound pharmacological differences between these two stereoisomers.

References

Hyoscyamine Sulphate as a Competitive Antagonist of Acetylcholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyoscyamine (B1674123) sulphate, a tropane (B1204802) alkaloid, is a potent, non-selective competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. This technical guide provides an in-depth overview of the pharmacological properties of hyoscyamine sulphate, focusing on its mechanism of action, binding affinities for muscarinic receptor subtypes, and the experimental protocols used for its characterization. Detailed methodologies for radioligand binding assays and functional assays, such as Schild analysis, are presented to facilitate further research and drug development.

Introduction

Hyoscyamine, the levorotatory isomer of atropine, is a naturally occurring alkaloid found in plants of the Solanaceae family.[1] As this compound, it is utilized in clinical practice for its potent anticholinergic and antispasmodic properties, primarily in the treatment of gastrointestinal and bladder disorders.[2][3] Its therapeutic effects are mediated through the competitive antagonism of acetylcholine at muscarinic receptors, thereby inhibiting parasympathetic nerve stimulation.[1] This guide delves into the technical details of its interaction with muscarinic receptors, providing quantitative data and detailed experimental methodologies for its study.

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] This means that hyoscyamine binds reversibly to the same site as the endogenous agonist, acetylcholine, without activating the receptor. By occupying the binding site, hyoscyamine prevents acetylcholine from binding and initiating the downstream signaling cascade. The antagonism is surmountable, meaning that the inhibitory effect of hyoscyamine can be overcome by increasing the concentration of acetylcholine.

The stereochemistry of hyoscyamine is crucial to its activity. Hyoscyamine is the S-(-)-enantiomer of atropine, which is a racemic mixture of S-(-)-hyoscyamine and R-(+)-hyoscyamine. The S-(-)-enantiomer is significantly more potent in its antagonist activity at muscarinic receptors compared to the R-(+)-enantiomer.[4]

Muscarinic Receptor Subtypes and Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified based on the G-protein they couple to, leading to distinct intracellular signaling pathways.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

The non-selective antagonism of this compound at these different receptor subtypes accounts for its wide range of physiological effects.

Quantitative Data: Binding Affinities

The affinity of this compound for the different muscarinic receptor subtypes can be quantified by determining its inhibition constant (Ki). The pKi value is the negative logarithm of the Ki, with a higher pKi value indicating a higher binding affinity. The following table summarizes the pKi values for the active S-(-)-hyoscyamine and the less active R-(+)-hyoscyamine at the five human muscarinic receptor subtypes.

| Receptor Subtype | S-(-)-Hyoscyamine pKi (± SEM) | R-(+)-Hyoscyamine pKi (± SEM) |

| M1 | 9.48 ± 0.18 | 8.21 ± 0.07 |

| M2 | 9.45 ± 0.31 | 7.89 ± 0.06 |

| M3 | 9.30 ± 0.19 | 8.06 ± 0.18 |

| M4 | 9.55 ± 0.13 | 8.35 ± 0.11 |

| M5 | 9.24 ± 0.30 | 8.17 ± 0.08 |

| Data from Ghelardini et al., 1997.[4] |

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest.

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well filter plates.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Radioligand and membrane preparation.

-

Non-specific Binding: Radioligand, a high concentration of a non-labeled antagonist (e.g., atropine), and membrane preparation.

-

Competition: Radioligand, membrane preparation, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Schild Analysis (Functional Assay)

Schild analysis is a functional assay used to characterize the competitive nature of an antagonist and to determine its equilibrium dissociation constant (KB), which is equivalent to the Ki under ideal conditions. This is typically performed on isolated tissue preparations that respond to muscarinic agonists.

Materials:

-

Isolated tissue preparation (e.g., guinea pig ileum, rat bladder detrusor muscle).

-

Organ bath system with a transducer to measure tissue contraction.

-

Physiological salt solution (e.g., Krebs-Henseleit solution) aerated with 95% O₂ / 5% CO₂.

-

Muscarinic agonist (e.g., acetylcholine, carbachol).

-

This compound.

Procedure:

-

Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution maintained at 37°C. Allow the tissue to equilibrate under a resting tension.

-

Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the resulting tissue contraction.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a known concentration of this compound to the organ bath and incubate for a predetermined time to allow for equilibrium.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

-

Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of this compound.

-

Data Analysis:

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Antagonist]) on the x-axis.

-

Perform a linear regression on the Schild plot. A slope that is not significantly different from 1 is indicative of competitive antagonism.

-

The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. For a competitive antagonist, the pA2 is an estimate of the pKB.

-

References

- 1. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 3. neuron.mefst.hr [neuron.mefst.hr]

- 4. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Hyoscyamine Sulphate: A Comparative Analysis of its Peripheral and Central Nervous System Effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hyoscyamine (B1674123) sulphate, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine, is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist. Its ability to cross the blood-brain barrier allows it to exert effects on both the peripheral and central nervous systems. This technical guide provides a comprehensive analysis of these effects, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. A thorough understanding of the differential impact of hyoscyamine sulphate on peripheral versus central cholinergic transmission is critical for its therapeutic application and for the development of novel compounds with improved selectivity.

Introduction

This compound's primary mechanism of action is the competitive blockade of acetylcholine at muscarinic receptors, which are integral to the function of the parasympathetic nervous system and also play a significant role in the central nervous system (CNS).[1][2][3] Peripherally, this antagonism leads to effects such as reduced gastrointestinal motility and secretion, mydriasis, and tachycardia.[4] Centrally, it can cause a range of effects from drowsiness and dizziness to confusion, memory impairment, and hallucinations, particularly in sensitive individuals or at higher doses.[1] This document will systematically explore these distinct effects, providing quantitative data where available and detailing the experimental methodologies used to elucidate them.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound is a non-selective antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5).[5] These G-protein coupled receptors are widely distributed throughout the body, mediating diverse physiological responses. The binding of this compound to these receptors competitively inhibits the binding of the endogenous neurotransmitter, acetylcholine, thereby blocking downstream signaling cascades.

Signaling Pathways

The five muscarinic receptor subtypes couple to different G-protein families, leading to distinct intracellular responses.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of Gi/o can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

The widespread and subtype-specific distribution of these receptors in peripheral organs and the brain underlies the diverse effects of a non-selective antagonist like this compound.

Caption: Signaling pathways of muscarinic acetylcholine receptors.

Data Presentation: Comparative Analysis of Receptor Affinities

The differential effects of this compound on the central and peripheral nervous systems can be, in part, attributed to the specific subtypes of muscarinic receptors present in different tissues and the drug's affinity for these subtypes. The following tables summarize the binding affinities of S-(-)-hyoscyamine for human muscarinic receptor subtypes and for muscarinic receptors in various peripheral tissues.

Table 1: Binding Affinities (pKi) of S-(-)-Hyoscyamine for Human Muscarinic Receptor Subtypes [5]

| Receptor Subtype | pKi (mean ± SEM) |

| m1 | 9.48 ± 0.18 |

| m2 | 9.45 ± 0.31 |

| m3 | 9.30 ± 0.19 |

| m4 | 9.55 ± 0.13 |

| m5 | 9.24 ± 0.30 |

| Data from radioligand binding assays using human muscarinic receptor subtypes expressed in Chinese hamster oocytes.[5] |

Table 2: Antagonist Affinities (pA2) of S-(-)-Hyoscyamine at Peripheral Muscarinic Receptors [5]

| Tissue | Receptor Subtype Predominantly Assayed | pA2 (mean ± SEM) |

| Rabbit Vas Deferens | M1 | 9.33 ± 0.03 |

| Rat Atrium | M2 | 8.95 ± 0.01 |

| Rat Ileum | M3 | 9.04 ± 0.03 |

| pA2 values were determined from the antagonism of agonist-induced tissue contractions.[5] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the peripheral and central nervous system effects of this compound.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This in vitro assay is used to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

-

Objective: To quantify the affinity of this compound for each of the five muscarinic receptor subtypes (M1-M5).

-

Materials:

-

Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells) or from specific tissues (e.g., rat brain cortex for M1, rat heart for M2, rat submandibular gland for M3).

-

Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).

-

This compound of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize the cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend in assay buffer. Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Competition Binding Assay: In a 96-well plate, incubate a fixed concentration of the radioligand ([³H]-NMS, typically at a concentration close to its Kd) with the membrane preparation and a range of concentrations of this compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

In Vivo Microdialysis for Neurotransmitter Release

This in vivo technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.

-

Objective: To determine the effect of this compound on acetylcholine release in a specific brain region (e.g., the hippocampus or prefrontal cortex).

-

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

HPLC system with electrochemical detection (HPLC-ECD) for acetylcholine analysis.

-

Experimental animals (e.g., rats or mice).

-

-

Procedure:

-

Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula into the target brain region.

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of acetylcholine levels.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses.

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.

-

Neurochemical Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD.

-

-

Data Analysis:

-

Express the acetylcholine concentrations as a percentage of the baseline levels for each animal.

-

Compare the changes in acetylcholine release between different dose groups and a vehicle control group.

-

References

- 1. Hyoscyamine Sulfate Sublingual Tablets 0.125 mg [dailymed.nlm.nih.gov]

- 2. Hyoscyamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hyoscyamine Sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hyoscyamine Sulfate Elixir, USP Hyoscyamine Sulfate Oral Drops (hyoscyamine sulfate oral solution, USP) Hyoscyamine Sulfate Tablets, USP Hyoscyamine Sulfate Sublingual Tablets Hyoscyamine Sulfate Orally Disintegrating Tablets Rx Only [dailymed.nlm.nih.gov]

- 5. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of Hyoscyamine Sulphate on Smooth Muscle and Secretory Glands

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hyoscyamine (B1674123) sulphate, the levorotatory isomer of atropine (B194438), is a potent, non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological effects of hyoscyamine sulphate on smooth muscle and secretory glands. By competitively blocking the action of acetylcholine at muscarinic receptors, this compound effectively inhibits parasympathetic stimulation of these tissues, leading to smooth muscle relaxation and a reduction in glandular secretions.[1][2] This document details the underlying molecular mechanisms, presents available quantitative data on its receptor affinity and functional effects, outlines detailed experimental protocols for its investigation, and provides visual representations of the key signaling pathways involved.

Core Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its effects by acting as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[4] In smooth muscle and secretory glands, the M2 and M3 receptor subtypes are of primary importance.[5]

-

Smooth Muscle: The contraction of visceral smooth muscle, such as that found in the gastrointestinal and urinary tracts, is largely mediated by the activation of M3 receptors.[5] These receptors are coupled to Gq/11 proteins.[5] Upon acetylcholine binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium leads to the activation of calmodulin, which then activates myosin light chain kinase (MLCK), causing smooth muscle contraction.[1][5] M2 receptors, which are more abundant but coupled to Gi/o proteins, contribute to contraction primarily by inhibiting adenylyl cyclase, thereby reducing cyclic adenosine (B11128) monophosphate (cAMP) levels and opposing smooth muscle relaxation.[5] By blocking both M2 and M3 receptors, this compound prevents these signaling cascades, leading to smooth muscle relaxation and a reduction in gastrointestinal motility and bladder detrusor muscle contraction.[1][2]

-

Secretory Glands: The secretion of saliva, gastric acid, and bronchial mucus is also predominantly controlled by M3 muscarinic receptors located on acinar cells.[6] Similar to smooth muscle, the activation of these Gq-coupled receptors leads to an IP3-mediated increase in intracellular calcium, which triggers the exocytosis of secretory vesicles and the opening of ion channels, resulting in fluid and electrolyte secretion.[6] this compound's antagonism of these M3 receptors leads to a decrease in salivary, gastric, and bronchial secretions.[1][3]

Quantitative Data

The following tables summarize the available quantitative data for hyoscyamine and related compounds. It is important to note that specific binding affinity data for l-hyoscyamine (B7768854) across all five human muscarinic receptor subtypes is limited in the readily available literature. The data presented for S-(-)-hyoscyamine is considered equivalent to l-hyoscyamine.

| Receptor Subtype | Ligand | pKi | Ki (nM) | Cell Line | Radioligand | Reference |

| m1 | S-(-)-hyoscyamine | 9.48 ± 0.18 | 0.033 | CHO-K1 | [3H]NMS | [7] |

| m2 | S-(-)-hyoscyamine | 9.45 ± 0.31 | 0.035 | CHO-K1 | [3H]NMS | [7] |

| m3 | S-(-)-hyoscyamine | 9.30 ± 0.19 | 0.050 | CHO-K1 | [3H]NMS | [7] |

| m4 | S-(-)-hyoscyamine | 9.55 ± 0.13 | 0.028 | CHO-K1 | [3H]NMS | [7] |

| m5 | S-(-)-hyoscyamine | 9.24 ± 0.30 | 0.057 | CHO-K1 | [3H]NMS | [7] |

| M1 | R-(+)-hyoscyamine | 8.21 ± 0.07 | 6.17 | CHO-K1 | [3H]NMS | [7] |

| M2 | R-(+)-hyoscyamine | 7.89 ± 0.06 | 12.88 | CHO-K1 | [3H]NMS | [7] |

| M3 | R-(+)-hyoscyamine | 8.06 ± 0.18 | 8.71 | CHO-K1 | [3H]NMS | [7] |

| M4 | R-(+)-hyoscyamine | 8.35 ± 0.11 | 4.47 | CHO-K1 | [3H]NMS | [7] |

| M5 | R-(+)-hyoscyamine | 8.17 ± 0.08 | 6.76 | CHO-K1 | [3H]NMS | [7] |

| Table 1: Binding Affinities (pKi/Ki) of Hyoscyamine Enantiomers for Human Muscarinic Receptor Subtypes. |

| Tissue | Antagonist | pA2 | Agonist | Reference |

| Guinea Pig Ileum | Atropine | 9.93 ± 0.04 | Acetylcholine | [6][8] |

| Guinea Pig Ileum | Hyoscine | 9.46 ± 0.05 | Acetylcholine | [6][8] |

| Rat Ileum | S-(-)-hyoscyamine | 9.04 ± 0.03 | Acetylcholine | [7] |

| Rabbit Vas Deferens (M1) | S-(-)-hyoscyamine | 9.33 ± 0.03 | Acetylcholine | [7] |

| Rat Atrium (M2) | S-(-)-hyoscyamine | 8.95 ± 0.01 | Acetylcholine | [7] |

| Table 2: pA2 Values of Hyoscyamine and Related Anticholinergics in Smooth Muscle Preparations. |

| Tissue | Agonist | Antagonist | EC50 of Agonist (Alone) | EC50 of Agonist (with Antagonist) | Antagonist Concentration | Reference |

| Rat Ileum | Acetylcholine | Atropine | 3.368 ± 0.018 × 10⁻⁷ M | 1.189 ± 0.121 × 10⁻⁵ M | Not Specified | [9] |

| Goat Ileum | Acetylcholine | Atropine | 1.71 µM | Not specified, rightward shift observed | 1, 3, 10 nM | [6] |

| Guinea Pig Ileum | Acetylcholine | Atropine | 1.06 µM | Not specified, rightward shift observed | 1, 3, 10 nM | [6] |

| Table 3: Functional Antagonism Data (EC50 Shift) in Isolated Smooth Muscle. |

Experimental Protocols

In Vitro Assessment of Smooth Muscle Contraction: Isolated Tissue Bath

This protocol describes the methodology for evaluating the antagonistic effect of this compound on acetylcholine-induced contractions of isolated guinea pig ileum.

4.1.1 Materials and Reagents

-

Guinea pig ileum

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

-

This compound

-

Acetylcholine chloride

-

Isolated tissue organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

4.1.2 Procedure

-

Tissue Preparation: Euthanize a guinea pig and excise a segment of the terminal ileum. Place the tissue in cold, oxygenated Krebs-Henseleit solution. Gently remove the mesenteric attachment and cut the ileum into segments of approximately 2-3 cm.

-

Tissue Mounting: Mount each ileum segment in a 20 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

-

Agonist Concentration-Response Curve (Control): After equilibration, perform a cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ M to 10⁻³ M) to establish the baseline contractile response.

-

Antagonist Incubation: Wash the tissue repeatedly to remove the agonist. Once the baseline is re-established, incubate the tissue with a known concentration of this compound for 30 minutes.

-

Agonist Concentration-Response Curve (with Antagonist): In the presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.

-

Data Analysis: Compare the concentration-response curves of acetylcholine in the absence and presence of this compound. Calculate the EC50 values for each curve and determine the dose-ratio. A Schild plot analysis can be performed by repeating the experiment with multiple concentrations of this compound to determine the pA2 value, which is a measure of the antagonist's affinity.

In Vivo Assessment of Gastrointestinal Motility: Charcoal Meal Test

This protocol details the procedure for evaluating the inhibitory effect of this compound on gastrointestinal transit in mice.[10][11]

4.2.1 Materials and Reagents

-

Mice (e.g., Swiss albino)

-

This compound

-

Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)

-

Vehicle (e.g., saline)

-

Oral gavage needles

4.2.2 Procedure

-

Animal Preparation: Fast the mice for 18 hours with free access to water.

-

Drug Administration: Administer this compound or vehicle intraperitoneally or orally to different groups of mice.

-

Charcoal Meal Administration: After a set pre-treatment time (e.g., 30 minutes), administer a standard volume of the charcoal meal (e.g., 0.1 mL/10g body weight) to each mouse via oral gavage.

-

Observation Period: After a specific time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.

-

Measurement: Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction. Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

-

Data Analysis: Express the intestinal transit as a percentage of the total length of the small intestine. Compare the mean transit distance between the this compound-treated groups and the control group. A significant reduction in the transit distance indicates an inhibitory effect on gastrointestinal motility.

In Vitro Assessment of Receptor Binding: Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for muscarinic receptors using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.[4][12][13]

4.3.1 Materials and Reagents

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO cells or tissue homogenates)

-

[3H]-N-methylscopolamine ([3H]-NMS)

-

This compound

-

Atropine (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Vacuum filtration manifold

-

Scintillation counter and scintillation fluid

4.3.2 Procedure

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with various concentrations of this compound.

-

Total Binding: Add assay buffer, [3H]-NMS (at a concentration close to its Kd), and the membrane preparation.

-

Non-specific Binding: Add a high concentration of atropine (e.g., 1 µM), [3H]-NMS, and the membrane preparation.

-

Competition: Add serial dilutions of this compound, [3H]-NMS, and the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Salivary Secretion

This protocol describes a method to quantify the inhibitory effect of this compound on pilocarpine-induced salivation in mice.[14][15]

4.4.1 Materials and Reagents

-

Mice

-

This compound

-

Pilocarpine (B147212) hydrochloride

-

Vehicle (e.g., saline)

-

Pre-weighed cotton balls

-

Microcentrifuge tubes

4.4.2 Procedure

-

Animal Preparation: House the mice individually without food or water for a short period before the experiment to prevent contamination of saliva samples.

-

Drug Administration: Administer this compound or vehicle subcutaneously or intraperitoneally.

-

Induction of Salivation: After a pre-treatment period (e.g., 30 minutes), administer a standard dose of pilocarpine (e.g., 2 mg/kg, i.p.) to induce salivation.

-

Saliva Collection: Immediately after pilocarpine injection, place a pre-weighed cotton ball in the mouse's mouth for a fixed period (e.g., 15 minutes).

-

Measurement: Remove the cotton ball and immediately weigh it. The increase in weight corresponds to the volume of saliva secreted.

-

Data Analysis: Compare the mean saliva production in the this compound-treated groups to the control group. A dose-dependent decrease in saliva volume indicates an inhibitory effect on salivary secretion.

In Vivo Assessment of Gastric Acid Secretion

This protocol outlines a method for measuring the effect of this compound on basal and stimulated gastric acid secretion in rats.[3][16][17]

4.5.1 Materials and Reagents

-

Rats

-

This compound

-